molecular formula C14H17F3N2O4S B4184466 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE

1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE

Cat. No.: B4184466
M. Wt: 366.36 g/mol
InChI Key: PFLQOCSARZPDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a trifluoromethylphenoxyacetyl group

Preparation Methods

The synthesis of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE involves multiple steps, typically starting with the preparation of the piperazine ring. The methylsulfonyl group can be introduced via sulfonylation reactions, while the trifluoromethylphenoxyacetyl group can be attached through acylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine ring provides a scaffold for binding to various biological molecules, while the methylsulfonyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE can be compared to other similar compounds, such as:

    1-(methylsulfonyl)-4-{[3-(difluoromethyl)phenoxy]acetyl}piperazine: This compound has a difluoromethyl group instead of a trifluoromethyl group, which can affect its chemical reactivity and biological activity.

    1-(methylsulfonyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}morpholine: This compound features a morpholine ring instead of a piperazine ring, which can influence its binding properties and pharmacokinetics.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not easily replicated by other compounds .

Properties

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4S/c1-24(21,22)19-7-5-18(6-8-19)13(20)10-23-12-4-2-3-11(9-12)14(15,16)17/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLQOCSARZPDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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